9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-
Beschreibung
The compound 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- (hereafter referred to as the target compound) is a structurally complex anthracenedione derivative. Its core anthracenedione scaffold is substituted with:
- A 4-hydroxy group (contributing to hydrogen bonding and solubility).
While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies suggest plausible routes. For example, coupling reactions between acid chlorides and amines (as in ) could attach the benzoyloxyhexyloxy group. The amino and hydroxy substituents may be introduced via nucleophilic substitution or reduction of nitro precursors .
Anthracenediones are widely studied for their anticancer properties, with substituents critically influencing bioactivity and toxicity. The target compound’s unique substituents may modulate solubility, cellular uptake, and binding to biological targets like DNA or proteins .
Eigenschaften
CAS-Nummer |
32873-14-6 |
|---|---|
Molekularformel |
C27H26N2O6 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate |
InChI |
InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2 |
InChI-Schlüssel |
LNGCJIMMQCMQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 9,10-Anthracenedione Core
The anthraquinone core (9,10-anthracenedione) is typically synthesized by oxidation of anthracene derivatives. A recently patented method (CN111018687B) describes a mild and efficient synthesis of 9,10-anthraquinone avoiding harsh reagents like nitric acid:
- React 9-anthracene boronic acid with an alkali in a mixture of organic solvent and water.
- Stir for 1–2 hours until the reaction solution’s color and fluorescence disappear.
- Filter to isolate solid 9,10-anthraquinone.
- Wash filtrate with saturated brine, dry over anhydrous magnesium sulfate, filter, and remove solvent under reduced pressure to obtain additional product.
This method reduces corrosion, energy consumption, and production costs while improving yield.
Table 1: Key Reaction Parameters for 9,10-Anthraquinone Synthesis
| Parameter | Condition |
|---|---|
| Reactants | 9-Anthracene boronic acid, alkali |
| Solvent | Organic solvent + water |
| Molar ratio (boronic acid:alkali) | 1:1 to 1:15 |
| Reaction time | 1–2 hours |
| Temperature | Ambient (no high-temperature heating) |
| Work-up | Filtration, brine wash, drying, solvent removal |
Functionalization at Position 1 and 4
The introduction of the amino group at position 1 and hydroxy group at position 4 on the anthraquinone core is typically achieved by selective substitution reactions on the anthraquinone scaffold. Literature indicates that amino and hydroxy substitutions on anthraquinones can be performed via nucleophilic aromatic substitution or reduction of nitro precursors followed by hydroxylation. However, specific reaction conditions for this compound are not fully detailed in open sources and may involve:
- Nitration of anthraquinone followed by reduction to amino group.
- Hydroxylation using oxidants or hydrolysis under controlled pH.
Attachment of the Hexyl Chain via Ether Linkage at Position 2
The hexyl chain bearing a terminal hydroxyl group is linked to the anthraquinone core via an ether bond at position 2. This step involves:
- Activation of the hydroxyl group on the anthraquinone derivative (e.g., by converting to a leaving group).
- Nucleophilic substitution with a 6-hydroxyhexyl intermediate or its derivative.
This etherification is typically carried out under basic conditions with a suitable base and solvent to promote nucleophilic attack and avoid side reactions.
Esterification with 2-Aminobenzoic Acid
The terminal hydroxyl group of the hexyl chain is esterified with 2-aminobenzoic acid (anthranilic acid) to form the final ester linkage. Common esterification methods include:
- Activation of 2-aminobenzoic acid as an acid chloride or anhydride.
- Reaction with the hexyl alcohol under controlled temperature and presence of a base or catalyst (e.g., pyridine, DMAP).
This step must be carefully controlled to prevent hydrolysis or side reactions involving the amino groups.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of 9-anthracene boronic acid | Organic solvent, water, alkali, ambient temp, 1-2 h | 9,10-Anthraquinone core |
| 2 | Amination and hydroxylation | Nitration/reduction or direct substitution | 1-amino-4-hydroxy-9,10-anthraquinone |
| 3 | Etherification at position 2 | Base, 6-hydroxyhexyl intermediate | 2-((6-hydroxyhexyl)oxy) substitution |
| 4 | Esterification with 2-aminobenzoic acid | Acid chloride or anhydride, base catalyst | Formation of 2-aminobenzoate ester |
Research Findings and Considerations
- The patented 9,10-anthraquinone synthesis method offers a practical and scalable route to the anthraquinone core, reducing hazardous reagents and energy consumption.
- The multi-step functionalization requires careful control of reaction conditions to maintain the integrity of amino and hydroxy groups.
- Purification at each stage is critical to ensure high purity of the final compound, which is important for its biological activity studies.
- The compound’s complex structure suggests that the preparation methods are typically performed in specialized organic synthesis laboratories with expertise in anthraquinone chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthracenediones, which can have different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
Overview
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-, commonly referred to by its chemical structure, is a compound with significant applications in various scientific fields. Its unique molecular structure (C27H26N2O6, CAS Number: 33719-44-7) allows it to participate in diverse chemical reactions and biological interactions.
Analytical Chemistry
One of the primary applications of this compound is in analytical chemistry , particularly in the separation and analysis of complex mixtures. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method utilizes a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This technique is scalable and useful for isolating impurities in preparative separations .
Pharmacokinetics
The compound is also explored for its potential use in pharmacokinetics studies. Its ability to interact with biological systems makes it a candidate for understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles . Investigations into its pharmacokinetic properties can provide insights into optimizing drug formulations.
Drug Development
Given its structural characteristics, 9,10-anthracenedione derivatives are being investigated for their potential as therapeutic agents. The compound exhibits properties that may be beneficial in developing drugs targeting various diseases, including cancer. Its ability to form complexes with DNA could be leveraged in designing anticancer therapies that inhibit tumor growth .
Material Science
The compound's unique properties make it suitable for applications in material science. It can be incorporated into polymers or used as a dye due to its vibrant color and stability under light exposure. Research into its use as an organic semiconductor is ongoing, which could lead to advancements in electronic materials .
Case Study 1: HPLC Analysis
In a study conducted using Newcrom R1 HPLC columns, researchers successfully isolated the compound from complex mixtures. This reverse-phase method demonstrated high efficiency and reproducibility in separating the target compound from impurities, showcasing its utility in analytical laboratories .
Case Study 2: Anticancer Activity
A series of experiments were performed to evaluate the cytotoxic effects of 9,10-anthracenedione derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, leading researchers to propose further development of these compounds as potential anticancer agents .
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- involves its interaction with cellular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular membranes.
Pathways Involved: It may inhibit specific enzymes, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Key structural differences among anthracenedione derivatives determine their physicochemical and biological properties:
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| Target Compound | 1-amino, 4-hydroxy, 2-(benzoyloxyhexyloxy) | Amino, hydroxy, benzoyloxy, hexyloxy |
| DHAQ (1,4-dihydroxy-5,8-bis[...]anthracenedione) | 1,4-dihydroxy, 5,8-bis(2-hydroxyethylamino) | Hydroxy, hydroxyethylamino |
| Mitoxantrone | 1,4-dihydroxy, 5,8-bis(2-hydroxyethylamino) (as dihydrochloride) | Hydroxy, hydroxyethylamino |
| 1-Amino-4-methoxy-9,10-anthracenedione | 1-amino, 4-methoxy | Amino, methoxy |
| 9,10-Anthracenedione, 1-amino-2-[4-(dodecyloxy)phenoxy]-4-hydroxy- | 1-amino, 4-hydroxy, 2-(dodecyloxyphenoxy) | Amino, hydroxy, dodecyloxy phenoxy |
Key Observations :
- Hydroxy groups (e.g., in DHAQ and mitoxantrone) enhance DNA intercalation and hydrogen bonding, correlating with higher therapeutic activity but increased genotoxicity .
- Hydrophobic chains (e.g., dodecyloxy in ) improve lipid solubility but may reduce bioavailability.
Research Findings :
- Hydroxyethylamino groups in DHAQ and mitoxantrone enhance DNA binding and cytotoxicity but increase genotoxicity .
- Methyl or methoxy substituents () show weaker interactions with amino acid residues compared to hydroxy groups, reducing efficacy .
- The target compound’s benzoyloxy group may mimic intercalative binding modes observed in acridine derivatives (), though its long-chain substituent could affect cellular uptake .
Biologische Aktivität
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-, also known by its CAS number 33719-44-7, is a complex organic compound with potential biological activities. Its structural components suggest it may interact with various biological pathways, making it a subject of interest in pharmacological research.
- Molecular Formula : C27H26N2O6
- Molecular Weight : 474.505 g/mol
- Appearance : Solid form (specific appearance details not provided)
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the anthracenedione structure suggests potential interactions with DNA and proteins, possibly leading to effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The hydroxy groups could confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of anthracenedione derivatives. For instance:
- In Vitro Studies : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Cell Line Response :
- Objective : To assess the cytotoxicity of the compound on A549 lung cancer cells.
- Method : MTT assay was used to evaluate cell viability.
- Results : The compound demonstrated significant cytotoxic effects at concentrations above 10 µM, with IC50 values indicating effective dose-response relationships.
-
Mechanistic Insights :
- Study Focus : Investigated the role of reactive oxygen species (ROS) in mediating apoptosis.
- Findings : Treatment with the compound led to increased levels of ROS, suggesting that oxidative stress plays a critical role in its anticancer activity.
Pharmacokinetics
Understanding the pharmacokinetics of 9,10-anthracenedione derivatives is essential for evaluating their therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest good solubility in organic solvents but variable solubility in aqueous environments.
- Metabolism : Potential metabolic pathways include hydroxylation and conjugation, which may influence its bioavailability and efficacy.
Toxicological Profile
Research into the toxicological aspects is crucial for assessing safety:
- Toxicity Studies : Animal models have shown that high doses can lead to hepatotoxicity and nephrotoxicity. Detailed studies are required to establish safe dosage levels for therapeutic use.
Comparative Analysis with Other Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | C27H26N2O6 | Anticancer | 15 |
| Compound B | C20H21NO5 | Antioxidant | 25 |
| Compound C | C28H30N2O7 | Cytotoxic | 30 |
Q & A
Q. Critical Parameters :
- Catalysts : CuSO₄/FeSO₄ for Ullmann-type couplings .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Yields : Substitution at sterically hindered positions (e.g., C-2) often results in lower yields (~40–60%) .
Basic Research: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₇H₂₉N₂O₇: calculated 505.1975).
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with retention time ~12.5 min under 60:40 MeOH/H₂O) .
Data Interpretation Tip : Compare with analogs like 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione (Disperse Red 60), where NMR and MS data are well-documented .
Advanced Research: How can researchers resolve contradictions in substituent effects on photophysical properties observed in anthraquinone derivatives?
Methodological Answer:
Conflicting data on substituent impacts (e.g., electron-donating vs. withdrawing groups) require systematic analysis:
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict HOMO-LUMO gaps and compare with experimental UV-Vis spectra .
- Solvatochromism Studies : Test fluorescence quantum yields in solvents of varying polarity to isolate electronic vs. steric effects .
- X-ray Crystallography : Resolve crystal structures (e.g., 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid) to correlate substituent orientation with optical properties .
Example : Methoxy groups at C-4/C-5 reduce π-π stacking, enhancing fluorescence, while chloro substituents increase intersystem crossing, favoring phosphorescence .
Advanced Research: What strategies optimize the solubility and bioavailability of this compound for in vitro biological studies?
Methodological Answer:
- Derivatization : Introduce sulfonic acid groups (e.g., via sulfonation with H₂SO₄) or PEGylation to enhance aqueous solubility .
- Prodrug Design : Mask hydroxy groups as acetates or phosphates, which hydrolyze in physiological conditions .
- Nanocarriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) to improve cellular uptake .
Case Study : Analogous anthraquinones (e.g., N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide) showed 3-fold higher cytotoxicity in MCF-7 cells when delivered via PLGA nanoparticles .
Advanced Research: How can researchers evaluate the compound’s potential as an anticancer agent while minimizing false positives in cytotoxicity assays?
Methodological Answer:
- Mechanistic Studies :
- Off-Target Screening : Pair cytotoxicity (MTT assay) with RNA-seq to identify nonspecific gene regulation.
- Control Experiments : Compare with structurally similar but inactive analogs (e.g., anthraquinones lacking the aminobenzoyl group) .
Data Validation : Reproducibility across ≥3 cell lines (e.g., HeLa, A549, HepG2) and dose-dependent response curves (IC₅₀ ± SEM) are critical .
Advanced Research: What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under N₂ atmosphere (heating rate: 10°C/min) .
- Light Stability : Expose to UV-A (320–400 nm) and quantify photodegradation products via LC-MS .
Key Finding : Anthraquinones with amino groups degrade rapidly at pH > 9, forming quinone-imine intermediates .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
